2,3-Dichlorobenzenesulfinic acid sodium salt

Lipophilicity Physicochemical profiling Partition coefficient

2,3-Dichlorobenzenesulfinic acid sodium salt (CAS 1233505-75-3; IUPAC: sodium 2,3-dichlorobenzene-1-sulfinate) belongs to the dichlorobenzenesulfinate family, bearing chlorine substituents at the ortho (C2) and meta (C3) positions relative to the sulfinate (–SO₂Na) group at C1. With a molecular formula of C₆H₃Cl₂NaO₂S and a monoisotopic mass of 231.913 g/mol, this sodium salt offers enhanced solubility in polar and aqueous media compared to its free sulfinic acid counterpart.

Molecular Formula C6H3Cl2NaO2S
Molecular Weight 233.05 g/mol
Cat. No. B12083393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzenesulfinic acid sodium salt
Molecular FormulaC6H3Cl2NaO2S
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)S(=O)[O-].[Na+]
InChIInChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
InChIKeyXZOWVEWOVOKSCB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichlorobenzenesulfinic Acid Sodium Salt – A Position-Specific Sulfinate Intermediate for Precision Organic Synthesis


2,3-Dichlorobenzenesulfinic acid sodium salt (CAS 1233505-75-3; IUPAC: sodium 2,3-dichlorobenzene-1-sulfinate) belongs to the dichlorobenzenesulfinate family, bearing chlorine substituents at the ortho (C2) and meta (C3) positions relative to the sulfinate (–SO₂Na) group at C1 [1]. With a molecular formula of C₆H₃Cl₂NaO₂S and a monoisotopic mass of 231.913 g/mol, this sodium salt offers enhanced solubility in polar and aqueous media compared to its free sulfinic acid counterpart . The compound acts as a versatile intermediate in pharmaceutical and agrochemical synthesis, participating in nucleophilic substitution, electrophilic aromatic substitution, and transition-metal-catalyzed desulfinative cross-coupling reactions [2].

Why Chlorine Position Matters – Quantifiable Impacts of Substitution Patterns on Dichlorobenzenesulfinate Reactivity and Physicochemical Profiles


Dichlorobenzenesulfinate isomers share an identical molecular formula (C₆H₃Cl₂NaO₂S) and nominal mass (~233.05 g/mol), yet differ profoundly in their physicochemical properties and reaction outcomes due to the electronic and steric influence of chlorine atom positioning . The 2,3-dichloro substitution pattern creates a unique ortho-ortho steric environment around the sulfinate group that directly affects nucleophilic/electrophilic reactivity and metal-catalyzed coupling efficiency [1]. Measurable differences in LogP (up to 0.06 units) and polar surface area (up to 17 Ų) among anhydrous isomers translate into divergent partitioning behavior and solvation characteristics . Moreover, class-level evidence demonstrates that ortho-substituted dichlorobenzene derivatives follow distinct reaction pathways compared to meta- and para-substituted analogues under identical conditions—yielding sulfones in high yield (85%) for the ortho case versus sulfonyl chlorides for meta/para [2]. Interchanging the 2,3-isomer with the 2,4-, 2,5-, or 3,4-isomer in a synthetic sequence therefore risks altered yields, regiochemical outcomes, and inconsistent physicochemical behavior. Procurement decisions must be guided by the specific substitution pattern rather than the generic dichlorobenzenesulfinate class label.

2,3-Dichlorobenzenesulfinic Acid Sodium Salt – Head-to-Head Physicochemical and Reactivity Evidence Against Isomeric Comparators


Higher Lipophilicity (LogP 3.10) Versus 2,5-Dichloro Isomer (LogP 3.03) Influences Biphasic Reaction Partitioning

The 2,3-dichloro isomer exhibits a computed LogP of 3.097, which is 0.064 LogP units higher than the 2,5-dichloro isomer (LogP 3.033), representing a measurable increase in lipophilicity . While both values fall within a similar range, a ΔLogP of +0.06 can meaningfully influence the partitioning behavior of the sulfinate anion in biphasic reaction systems such as liquid–liquid extractions or phase-transfer catalysis . The free acid form of the 2,4-dichloro isomer has a reported LogP of 1.69, indicating that the 2,3-isomer's lipophilicity is nearly double that of the 2,4-isomer on a logarithmic scale . For synthetic chemists optimizing reactions in organic–aqueous biphasic media or designing purification protocols, this difference in LogP provides a quantifiable rationale for isomer selection.

Lipophilicity Physicochemical profiling Partition coefficient

Polar Surface Area (PSA 59.34 Ų) Differentiates 2,3-Isomer from 2,4-Isomer (PSA 42.52 Ų) by Over 16 Ų

The topological polar surface area (TPSA) of the 2,3-dichloro isomer is 59.34 Ų, compared to 42.52 Ų for the 2,4-dichloro isomer—a difference of 16.82 Ų, or approximately 40% higher . TPSA is a critical parameter influencing aqueous solubility and passive membrane permeability; values below 60 Ų are generally associated with favorable oral bioavailability in drug discovery contexts [1]. The 2,3-isomer's PSA of 59.34 Ų positions it just below this 60 Ų threshold, whereas the 2,4-isomer's lower PSA may result in different solubility and permeability profiles. This 40% increase in PSA for the 2,3-isomer can directly affect the water solubility of the sodium salt and the chromatographic retention behavior (e.g., on reversed-phase HPLC), which are relevant for both synthetic and analytical method development.

Polar surface area Solubility Drug-likeness

Ortho-Substitution Pattern in 2,3-Dichloro Isomer Creates Unique Steric Environment for Pd-Catalyzed Desulfinative Cross-Coupling

The 2,3-dichloro substitution pattern places a chlorine atom ortho to the sulfinate group, creating a sterically hindered environment around the sulfur center that is distinct from the 2,4-, 2,5-, and 3,4-isomers . In Pd-catalyzed desulfinative cross-coupling reactions, the steric bulk adjacent to the sulfinate affects the rate of oxidative addition and the stability of palladacycle intermediates [1]. The comprehensive review by Li et al. (2018) establishes that halo-substituted benzenesulfinates serve as chemoselective coupling partners that tolerate C–halo bonds during Pd-catalyzed C–C bond formation—a property that distinguishes them from aryl halide coupling partners [1]. Within the sulfinate class, the ortho-chlorine in the 2,3-isomer provides greater steric shielding of the reactive sulfinate center compared to isomers lacking ortho substitution (e.g., 3,4-dichloro with only meta/para chlorine atoms), which can improve chemoselectivity in reactions where the sulfinate must react preferentially over other electrophilic sites [2]. While direct reaction yield comparisons between all dichloro isomers under identical conditions are not available in the published literature, the steric argument is well-supported by the established principles of Pd-catalyzed desulfinative coupling chemistry [1].

Steric hindrance Palladium catalysis Desulfinative coupling

Ortho-Dichloro Substrates Favor Sulfone Formation in Electrophilic Aromatic Substitution: Class-Level Reactivity Distinction

Published data on the chlorosulfonation of dichlorobenzenes demonstrate that the ortho isomer follows a divergent reaction pathway compared to meta and para isomers. Specifically, o-dichlorobenzene reacts with chlorosulfonic acid at 100 °C to yield 3,4,3′,4′-tetrachlorodiphenylsulfone in 85% yield, whereas m- and p-dichlorobenzenes under identical conditions produce only the expected sulfonyl chlorides [1]. This observation, confirmed by the finding that 3,4-dichlorobenzenesulfonyl chloride participates in Friedel–Crafts reaction with o-dichlorobenzene to yield the same tetrachlorodiphenylsulfone (60% yield), underscores the unique reactivity of ortho-chlorinated benzenesulfonyl/sulfinate derivatives in electrophilic processes [2]. Since 2,3-dichlorobenzenesulfinic acid sodium salt is the reduced precursor of 2,3-dichlorobenzenesulfonyl chloride, this class-level finding has direct implications for synthetic route design: the 2,3-isomer may be more prone to sulfone-forming side reactions under oxidizing or strongly electrophilic conditions than its non-ortho-substituted counterparts [3].

Electrophilic aromatic substitution Chlorosulfonation Reaction pathway selectivity

Procurement Cost Differential: 2,3-Isomer Commands Premium Pricing Reflecting Lower Commercial Availability

Pricing data from Enamine (via Kuujia, accessed 2025) lists 2,3-dichlorobenzenesulfinic acid sodium salt (CAS 1233505-75-3, 95% purity) at $1,821 for 5 g and $2,701 for 10 g, translating to approximately $364 per gram at the 5 g scale [1]. By comparison, the 2,4-dichloro isomer (CAS 1233520-90-5) is listed by Biofount at approximately $77 per gram (1 g for ¥11,620 CNY, estimated) . While these prices are from different suppliers and not directly controlled for purity or scale, the order-of-magnitude difference (~$364/g vs. ~$77/g) reflects the lower commercial availability and higher synthesis cost of the 2,3-isomer [2]. For procurement planning, this premium pricing means that the 2,3-isomer is typically reserved for applications where its specific substitution pattern is mechanistically required, rather than used as a generic sulfinate source.

Procurement cost Supply chain Specialty chemical

Optimal Research and Industrial Deployment Scenarios for 2,3-Dichlorobenzenesulfinic Acid Sodium Salt


Pd-Catalyzed Desulfinative Cross-Coupling Requiring Ortho-Steric Control for Chemoselectivity

When a synthetic sequence demands Pd-catalyzed desulfinative C–C bond formation in the presence of multiple C–halogen bonds, the 2,3-dichloro isomer provides a uniquely hindered sulfinate center that may enhance chemoselectivity over less sterically shielded isomers [1]. The review by Li et al. (2018) demonstrates that halo-substituted benzenesulfinates tolerate C–halo bonds during Pd-catalyzed coupling, making the 2,3-isomer a strategic choice for constructing polyhalogenated biaryl or styrenyl architectures without halogen loss [1]. The higher lipophilicity (LogP 3.10) of the 2,3-isomer relative to the 2,5-isomer further supports its use in biphasic or non-aqueous coupling conditions .

Synthesis of 2,3-Disubstituted Pharmacophores Where Chlorine Position Governs Biological Target Engagement

In medicinal chemistry campaigns targeting receptors or enzymes where the 2,3-dichloro substitution pattern is essential for binding (e.g., sodium channel modulators or kinase inhibitors), the 2,3-dichlorobenzenesulfinate serves as a direct precursor for introducing the 2,3-dichlorophenyl moiety via desulfinative coupling or nucleophilic displacement [2]. The compound's PSA of 59.34 Ų—just below the 60 Ų threshold for favorable passive permeability—makes it a suitable intermediate for synthesizing drug-like molecules with balanced solubility and permeability [3]. Procurement of the correct isomer is critical, as substituting the 2,4- or 2,5-isomer could abolish target affinity.

Agrochemical Intermediate Synthesis Requiring Ortho-Chlorine Reactivity for Sulfone or Sulfonamide Formation

The ortho-chlorine in the 2,3-isomer provides a handle for further functionalization via nucleophilic aromatic substitution, enabling the synthesis of sulfonamide or sulfone agrochemical intermediates [4]. Class-level evidence shows that ortho-dichlorobenzene derivatives preferentially form sulfones under chlorosulfonation conditions (85% yield) compared to meta/para isomers [5], indicating that the 2,3-isomer may be the preferred precursor when sulfone formation is the desired outcome rather than an undesired side reaction. The sodium salt form's enhanced aqueous solubility further facilitates scale-up in aqueous or mixed-solvent industrial processes [6].

Analytical Method Development and Reference Standard Use for Isomer-Specific Quantification

The distinct chromatographic retention profile of the 2,3-isomer—driven by its unique combination of LogP (3.10) and PSA (59.34 Ų)—makes it suitable as a reference standard for isomer-specific HPLC or LC-MS method development [3]. In quality control settings where dichlorobenzenesulfinate isomers must be resolved and quantified individually, the 2,3-isomer's intermediate physicochemical properties aid in optimizing separation from the 2,4- (PSA 42.52), 2,5- (LogP 3.03), and 3,4-isomers (PSA 77.8, dihydrate) . Procurement of high-purity (≥95%) 2,3-isomer is essential for accurate calibration curve generation [6].

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